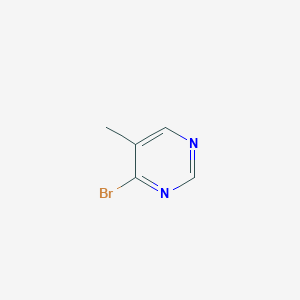

4-Bromo-5-methylpyrimidine

Descripción general

Descripción

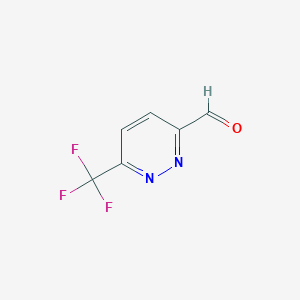

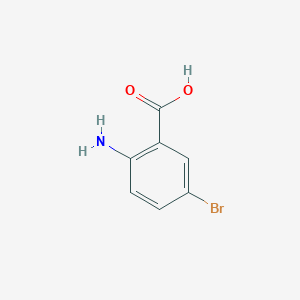

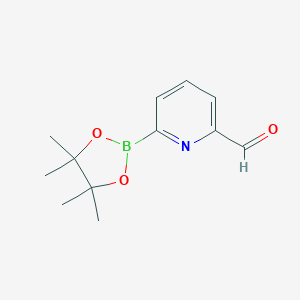

4-Bromo-5-methylpyrimidine is a brominated pyrimidine derivative that serves as an intermediate in the synthesis of various substituted pyrimidine compounds. It is characterized by the presence of a bromine atom and a methyl group on the pyrimidine ring, which can undergo further chemical transformations.

Synthesis Analysis

The synthesis of brominated pyrimidine derivatives, such as 5-bromo-2-iodopyrimidine, has been described using palladium-catalysed cross-coupling reactions with arylboronic acids and alkynylzincs, leading to efficient syntheses of many substituted pyrimidine compounds . Additionally, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine has been studied, resulting in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product . These methods highlight the versatility of brominated pyrimidines in organic synthesis.

Molecular Structure Analysis

The molecular structure of brominated pyrimidine derivatives has been elucidated using X-ray crystallography analysis. For instance, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined, revealing typical intramolecular hydrogen bonding interactions within the crystalline network . Similarly, the structure of 4- and 5-bithiophenyl-substituted pyrimidines was obtained, providing evidence for the molecular arrangement of these compounds .

Chemical Reactions Analysis

Brominated pyrimidines participate in various chemical reactions, including palladium-catalyzed C-C coupling and nucleophilic aromatic substitution of hydrogen (SNH) . They also react with secondary amines to afford aminopyrimidines and with isothiocyanates to form thiazolo[4,5-d]pyrimidine derivatives . These reactions demonstrate the reactivity of the bromine atom and the potential for further functionalization of the pyrimidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines can be inferred from spectroscopic studies. Quantum chemical calculations, including density functional theory (DFT), have been used to elucidate the vibrational spectra of related compounds, such as 2-amino-5-bromo-6-methyl-4-pyrimidinol . These studies provide insights into the electronic properties, such as HOMO and LUMO energies, and the first order hyperpolarizability of these molecules . Additionally, the reactivity of these compounds in forming new derivatives with potential antimicrobial activity has been characterized .

Aplicaciones Científicas De Investigación

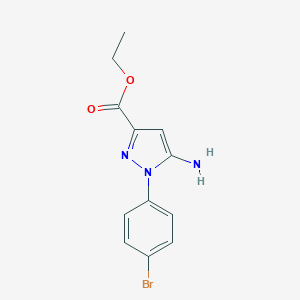

Thiazolo[4,5-d]pyrimidine Derivatives Synthesis

4-Amino-5-bromo-2-substituted-aminopyrimidines, derived from 5-bromo-2,4-dichloro-6-methylpyrimidine, have been utilized in creating thiazolo[4,5-d] pyrimidine derivatives. These derivatives are formed by reacting with various isothiocyanates in the presence of sodamide in DMF, demonstrating 4-Bromo-5-methylpyrimidine's utility in heterocyclic chemistry (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Regioselective Reactions and Crystallography

Research has shown that 5-bromo-2-chloro-6-methylpyrimidin-4-amine, a derivative of 5-bromo-2,4-dichloro-6-methylpyrimidine, can undergo regioselective reactions. X-ray crystallography analysis has been used to study these reactions, providing insights into the crystal structure and intramolecular interactions of these compounds (Doulah et al., 2014).

Alkynylation under Pd/C–Copper Catalysis

5-Bromo-4-chloro-6-methylpyrimidines have been shown to undergo facile Pd/C–Cu catalyzed coupling reactions with terminal alkynes. This results in the formation of 4-alkynyl-5-bromopyrimidines, showcasing a key application of 4-Bromo-5-methylpyrimidine in organic synthesis (Pal et al., 2006).

Unique Nitrodebromination and Methyl Bi-functionalization

A novel nitrodebromination and methyl bromonitration of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives have been reported. This unique one-pot method indicates the versatility of 4-Bromo-5-methylpyrimidine in facilitating simultaneous chemical transformations (Mousavi, Heravi, & Tajabadi, 2020).

Antiviral Activity

Compounds derived from 4-Bromo-5-methylpyrimidine, specifically 2,4-diamino-5-bromo-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have been explored for their antiviral activities. These compounds displayed significant inhibitory activity against retroviruses, highlighting their potential in antiviral drug development (Hocková et al., 2003).

Synthesis and Antibacterial Evaluation

Synthesis of thiazolo[4,5-d]pyrimidines from 4-amino-5-bromo-2-chloro-6-methylpyrimidine has been conducted, leading to new compounds with potential antibacterial properties. These derivatives were subjected to antibacterial evaluations, demonstrating the medicinal chemistry applications of 4-Bromo-5-methylpyrimidine (Rahimizadeh et al., 2011).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Propiedades

IUPAC Name |

4-bromo-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c1-4-2-7-3-8-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDNAUFGRFTNFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616354 | |

| Record name | 4-Bromo-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-methylpyrimidine | |

CAS RN |

1257851-33-4 | |

| Record name | 4-Bromo-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B113631.png)